N-(2-ethylphenyl)-4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide
Description
N-(2-ethylphenyl)-4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a synthetic small molecule featuring a piperazine-carboxamide backbone linked to a pyrimidine-imidazole core and a 2-ethylphenyl substituent. The 2-ethylphenyl group introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
N-(2-ethylphenyl)-4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-3-17-6-4-5-7-18(17)25-21(29)27-12-10-26(11-13-27)19-14-20(24-15-23-19)28-9-8-22-16(28)2/h4-9,14-15H,3,10-13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPDYBXMAPQFEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a synthetic compound that has garnered attention in the pharmaceutical field due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine ring, a pyrimidine moiety, and an imidazole group. Its molecular formula is , with a molecular weight of approximately 344.43 g/mol. The structural components suggest potential interactions with various biological targets, particularly in cancer and inflammatory pathways.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Kinases : The compound has shown inhibitory activity against specific kinases involved in cell proliferation and survival pathways.
- Antioxidant Activity : Some studies suggest that it may possess antioxidant properties, reducing oxidative stress in cells.
- Anti-inflammatory Effects : The imidazole and pyrimidine groups are known to modulate inflammatory responses, which may be relevant in conditions like arthritis or other inflammatory diseases.
Anticancer Activity
A series of studies have assessed the anticancer potential of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.85 | Induction of apoptosis |
| A549 (Lung) | 4.53 | Inhibition of proliferation |
| HCT116 (Colon) | 3.0 | CDK9 inhibition |
These findings indicate that the compound exhibits significant antiproliferative activity across multiple cancer types, suggesting its potential as a chemotherapeutic agent.
Case Studies
- Study on MCF-7 Cells : In vitro studies demonstrated that treatment with this compound led to a marked increase in caspase activity, indicating the induction of apoptosis through mitochondrial pathways.
- A549 Cell Line Evaluation : Research highlighted a reduction in cell viability upon treatment with varying concentrations of the compound, correlating with increased levels of reactive oxygen species (ROS), which suggests an oxidative stress-mediated mechanism.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, further supporting its potential anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Structural Differences and Implications
Substituent Effects on the Aromatic Ring :
- The 2-ethylphenyl group in the target compound provides moderate lipophilicity compared to electron-withdrawing groups (e.g., chloro in A4 or trifluoromethyl in ). This balance may improve blood-brain barrier penetration while retaining target affinity.
- Ethoxy (in ) and methoxy (in ) substituents enhance polarity and solubility, which could reduce off-target binding but may limit membrane permeability.
Quinazolinone-containing analogs (e.g., A4 ) are associated with kinase inhibition, while phenoxypyrimidine (in ) may favor intercalation with nucleic acids.
Piperazine Modifications :
- Methylpiperazine (in ) increases solubility but reduces conformational flexibility compared to the unmodified piperazine in the target compound.
- Trifluoromethylphenyl substituents (in ) enhance metabolic stability but introduce steric hindrance.
Research Findings and Data Gaps
- Synthetic Yields : Many analogs (e.g., A4 ) report yields of 45–79%, suggesting the target compound’s synthesis may follow similar efficiency.
- Melting Points : The absence of melting point data for the target compound limits direct comparisons, but related compounds (e.g., A4 at ~198°C ) suggest a crystalline solid form.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
